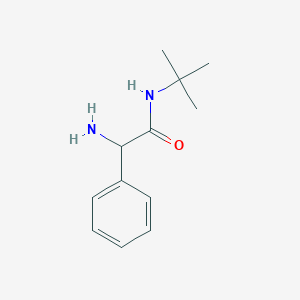

2-amino-N-tert-butyl-2-phenylacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-tert-butyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBIFLOQMMPNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Tert Butyl 2 Phenylacetamide and Its Derivatives

Direct Synthesis Routes for α-Aminoamides

Direct routes to α-aminoamides typically involve the sequential formation of the key carbon-nitrogen and amide bonds through well-established reaction classes. These methods offer control over the introduction of specific functionalities but may require multiple steps, including the use of protecting groups.

Amidation Reactions of Carboxylic Acids or Acid Equivalents with Amines

A primary and straightforward method for synthesizing 2-amino-N-tert-butyl-2-phenylacetamide is the direct amidation of 2-amino-2-phenylacetic acid (phenylglycine) or its activated derivatives with tert-butylamine (B42293). This approach centers on the formation of the amide bond. Given that amino acids contain both a nucleophilic amine and an electrophilic carboxylic acid, the selective formation of the desired amide bond without side reactions like self-polymerization requires specific strategies.

The direct coupling of the carboxylic acid with the amine is thermodynamically unfavorable and requires activation of the carboxyl group. Common activating agents include carbodiimides (e.g., DCC, EDC) or converting the carboxylic acid to a more reactive species like an acid chloride or an activated ester. In the context of amino acids, the amino group must often be protected (e.g., with Boc or Cbz groups) to prevent it from reacting with the activated carboxyl group.

An alternative involves the use of acid equivalents such as esters. For instance, an ester of L-phenylglycine can be prepared and subsequently converted into the desired amide by reaction with ammonia (B1221849) or a primary amine like tert-butylamine. google.com Studies have also demonstrated that aliphatic and aromatic esters can be converted to their corresponding amides under mild conditions in the presence of potassium tert-butoxide. organic-chemistry.org

Table 1: Representative Amidation Reaction Components

| Carboxylic Acid Source | Amine | Coupling/Activation Method | Potential Considerations |

|---|---|---|---|

| 2-Amino-2-phenylacetic acid | tert-Butylamine | Carbodiimide (EDC/DCC), Peptide coupling reagents (HATU, HOBt) | Requires protection of the α-amino group to prevent side reactions. |

| 2-Amino-2-phenylacetyl chloride | tert-Butylamine | Base (e.g., triethylamine) | Acid chloride is highly reactive; requires prior protection of the α-amino group. |

| Methyl 2-amino-2-phenylacetate | tert-Butylamine | Heating, base catalysis (e.g., potassium tert-butoxide) organic-chemistry.org | Generally requires more forcing conditions than activated acids. google.com |

Reduction Strategies for α-(Hydroxyimino)amide Precursors

An alternative pathway involves the synthesis of an α-(hydroxyimino)amide (an α-oximino amide), which is subsequently reduced to the target α-aminoamide. This strategy builds the carbon skeleton first and introduces the chiral amino center in a final reduction step.

The synthesis would proceed as follows:

Preparation of the Precursor : The precursor, N-tert-butyl-2-(hydroxyimino)-2-phenylacetamide, can be synthesized from a corresponding α-keto amide or by oximation of an α-halo amide.

Reduction of the Oxime : The crucial step is the reduction of the C=NOH group to a CH-NH2 group. This transformation can be achieved using various reducing agents. Catalytic hydrogenation is a common and effective method, employing catalysts such as Palladium on carbon (Pd/C), Raney Nickel, or Platinum oxide under a hydrogen atmosphere. sci-hub.ru Chemical reducing agents like zinc in acetic acid or sodium amalgam can also be used. researchgate.net The choice of catalyst and reaction conditions can be critical for achieving high yield and, in asymmetric syntheses, for controlling stereoselectivity. researchgate.net

This method is particularly valuable for producing α-amino esters and can be adapted for α-aminoamides. researchgate.net

Nucleophilic Substitution Reactions in Amide Synthesis

Nucleophilic substitution provides a powerful route to α-aminoamides by forming the C-N bond at the α-carbon. A common approach involves the reaction of an α-halo amide with an amine nucleophile. For the synthesis of this compound, this would typically involve synthesizing N-tert-butyl-2-bromo-2-phenylacetamide and subsequently reacting it with an ammonia equivalent.

The reactivity of N-aryl 2-chloroacetamides demonstrates the principle that the chlorine atom at the α-position is readily displaced by various nucleophiles, including oxygen, nitrogen, and sulfur species. researchgate.net This reactivity can be extended to the phenylacetamide system. The precursor, an α-halo-N-tert-butyl-2-phenylacetamide, would be synthesized first, followed by substitution with ammonia or a protected nitrogen source (like sodium azide (B81097) followed by reduction) to yield the final primary α-aminoamide. beilstein-journals.orgresearchgate.net The use of a base is often required to neutralize the hydrogen halide formed during the reaction. researchgate.net

Multicomponent Reaction Approaches for Complex Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. The Ugi reaction is the most prominent MCR for the synthesis of α-aminoamides.

Ugi Reaction Strategies for α-Aminoamide and Related Structures

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry and provides a direct, one-pot route to α-acylamino amides. wikipedia.org The classical Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org To synthesize the specific target compound this compound, a variation of the Ugi reaction, often called a Ugi three-component reaction (U-3CR), is employed. In this variation, ammonia is used as the amine component, which results in a product with a free amino group (after hydrolysis of an intermediate N-formyl or related group, depending on the acid component).

The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. wikipedia.orgnih.gov The resulting nitrilium ion is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final product. beilstein-journals.orgwikipedia.org Polar solvents like methanol (B129727) or ethanol (B145695) are typically favored. beilstein-journals.orgwikipedia.org

Table 2: Ugi Reaction Components for this compound

| Component | Reactant for Target Synthesis | Role in Reaction |

|---|---|---|

| Aldehyde | Benzaldehyde | Provides the phenyl- and α-carbon backbone. |

| Amine | Ammonia (or an equivalent) | Provides the α-amino group. |

| Isocyanide | tert-Butyl isocyanide | Provides the N-tert-butyl amide functionality. researchgate.net |

| Carboxylic Acid | (Catalytic/Not incorporated) | Acts as a proton source to activate the imine. |

This approach is highly valued for its atom economy and its ability to rapidly generate molecular diversity, making it a powerful tool in combinatorial chemistry and drug discovery. wikipedia.org

Integrated Ugi-Based Assembly of Diverse Molecular Architectures

The true power of the Ugi reaction is often realized when it is integrated into sequential or domino reaction pathways to create complex molecular scaffolds. The α-aminoamide product of the Ugi reaction serves as a versatile intermediate for subsequent transformations. This allows for the construction of diverse molecular architectures, including various heterocyclic systems and constrained peptidomimetics. beilstein-journals.orgnih.gov

Several strategies have been developed to leverage Ugi products:

Ugi plus Cyclization: The functional groups within the Ugi product can be designed to undergo subsequent intramolecular reactions. For example, a halo-acid can be used as the carboxylic acid component in the Ugi reaction, and the resulting halogenated product can undergo a subsequent nucleophilic substitution to form a lactam or other heterocyclic ring system. beilstein-journals.org

Ugi plus another MCR: The product of an Ugi reaction can contain functionalities that allow it to participate in a second, different MCR, rapidly increasing molecular complexity.

Ugi plus Metal-Catalyzed Cross-Coupling: Ugi products can be designed with handles (e.g., aryl halides) suitable for post-MCR modifications via powerful cross-coupling reactions like the Heck, Suzuki, or Buchwald-Hartwig reactions. wikipedia.org This allows for the attachment of diverse substituents to the core scaffold.

For instance, an Ugi reaction could be performed using 2-iodobenzaldehyde. The resulting product, containing the 2-amino-N-tert-butyl acetamide (B32628) core and an iodophenyl group, could then undergo an intramolecular palladium-catalyzed Buchwald-Hartwig reaction to synthesize complex oxindole (B195798) derivatives. These integrated approaches demonstrate how the Ugi reaction can be a starting point for the efficient, diversity-oriented synthesis of complex and biologically relevant molecules.

Stereoselective Synthesis of this compound Analogues

The synthesis of single-enantiomer α-amino acid derivatives is a critical endeavor in medicinal chemistry and drug development, as the biological activity of such compounds is often dictated by their stereochemistry. Various strategies have been developed to achieve high levels of stereocontrol in the synthesis of analogues of this compound.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered. wikipedia.org A variety of chiral auxiliaries, such as oxazolidinones and camphorsultam, have been successfully employed in the synthesis of chiral α-amino acid derivatives. wikipedia.org For instance, Evans' oxazolidinone auxiliaries can be acylated and then subjected to diastereoselective alkylation, aldol (B89426), or other bond-forming reactions at the α-position. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino acid derivative.

Protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions during synthesis. utsouthwestern.edusynarchive.com In the context of amino acid derivatives, the amino and carboxylic acid functionalities are typically protected. The tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are common choices for protecting the α-amino group, each offering distinct cleavage conditions that allow for orthogonal protection strategies. peptide.comiris-biotech.de Similarly, the carboxylic acid is often protected as an ester, such as a methyl or tert-butyl ester. The choice of protecting group can influence the stereochemical outcome of subsequent reactions and must be carefully considered.

| Auxiliary/Protecting Group | Application | Key Features |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol reactions | High diastereoselectivity, recoverable auxiliary |

| Camphorsultam | Asymmetric Michael additions, Claisen rearrangements | Superior chiral induction in certain reactions wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation | Forms crystalline derivatives, facilitating purification |

| Boc (tert-butoxycarbonyl) | Amino group protection | Acid-labile, widely used in peptide synthesis peptide.comiris-biotech.de |

| Fmoc (9-fluorenylmethoxycarbonyl) | Amino group protection | Base-labile, orthogonal to Boc protection peptide.comiris-biotech.de |

| tBu (tert-butyl) | Carboxyl and hydroxyl group protection | Removed with strong acid, common in peptide synthesis iris-biotech.de |

Asymmetric transformation refers to a process where a racemic mixture is converted into a single enantiomer or a mixture enriched in one enantiomer. Crystallization-induced asymmetric transformation (CIAT) is a powerful technique that exploits the differential solubility of diastereomeric salts or derivatives. researchgate.netut.ac.ir In this process, a racemic mixture is allowed to equilibrate in solution while one diastereomer selectively crystallizes, driving the equilibrium towards the formation of that diastereomer. researchgate.netresearchgate.net

This method has been successfully applied to the synthesis of α-amino acids. ut.ac.ir For example, a racemic α-amino acid can be derivatized with a chiral resolving agent to form a mixture of diastereomers. Under specific crystallization conditions, one diastereomer will preferentially precipitate, and the dissolved diastereomer can racemize in solution, eventually leading to a high yield of the desired enantiomer. researchgate.net This technique is particularly advantageous as it can theoretically convert 100% of a racemate into the desired product. researchgate.net

| Technique | Principle | Application Example |

| Crystallization-Induced Asymmetric Transformation (CIAT) | Selective crystallization of one diastereomer from an equilibrating mixture. researchgate.net | Resolution of racemic amino acids via diastereomeric salt formation. ut.ac.irresearchgate.net |

| Second-Order Asymmetric Transformation | Involves the transformation of a chiral compound that is part of a multi-component equilibrium. | Synthesis of tailor-made α-amino acids via tandem alkylation and asymmetric transformation. nih.gov |

The direct formation of amide bonds using enantioselective catalysis represents a highly atom-economical and efficient approach. researchgate.net While traditional amide bond formation often relies on stoichiometric activating agents, catalytic methods offer a more sustainable alternative. researchgate.netrsc.org Chiral catalysts, such as those based on transition metals or organocatalysts, can mediate the reaction between a carboxylic acid and an amine to produce a chiral amide with high enantioselectivity.

Recent advancements have focused on the development of catalysts that can operate under mild conditions and tolerate a wide range of functional groups. researchgate.net For example, boronic acid derivatives have emerged as effective organocatalysts for direct amidation. rsc.org In the context of α-amino acid derivatives, enantioselective methods for peptide bond formation are particularly relevant. A novel approach involves an "umpolung" strategy, where the typical nucleophilic character of the amine and electrophilic character of the carboxylic acid are reversed, enabling new bond-forming disconnections. vanderbilt.edursc.org

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions, making them ideal for the synthesis of chiral compounds. researchgate.netrsc.org A variety of enzymatic methods have been developed for the asymmetric synthesis of α-amino acid derivatives. researchgate.netrsc.org

Transaminases (or aminotransferases) are particularly useful enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing a chiral amino acid. nih.gov By using engineered transaminases with broad substrate specificity, a wide range of α-amino acids can be synthesized with excellent enantiomeric excess. nih.gov Other enzymatic approaches include the use of dehydrogenases for the reductive amination of α-keto acids and hydrolases for the kinetic resolution of racemic amino acid esters or amides. researchgate.netnih.gov Tandem enzymatic reactions, where multiple enzymes are used in a one-pot process, can further enhance the efficiency of these synthetic routes. nih.gov

| Enzyme Class | Reaction Catalyzed | Key Advantages |

| Transaminases | Asymmetric amination of keto acids | High stereoselectivity, broad substrate scope nih.gov |

| Dehydrogenases | Reductive amination of keto acids | Can use ammonia as the amine source researchgate.netnih.gov |

| Hydrolases (e.g., lipases, proteases) | Kinetic resolution of racemic esters/amides | Mild reaction conditions, high enantioselectivity |

| Ammonia-lyases | Enantioselective addition of ammonia to α,β-unsaturated acids | Atom-economical researchgate.net |

Functional Group Transformations and Derivatization Strategies

The amide group, while stable, can be selectively functionalized to introduce further chemical diversity. frontiersin.org These transformations can be challenging due to the resonance-stabilized nature of the amide bond. nih.gov

Functionalization at the α-position of amides is a valuable transformation for the synthesis of complex molecules. acs.org While classical methods often rely on enolate chemistry, recent approaches have explored the concept of "umpolung" or reactivity reversal. vanderbilt.eduacs.org By activating the amide carbonyl, the α-position can be rendered electrophilic, allowing for the addition of various nucleophiles.

A notable example is the direct α-sulfidation of tertiary amides. nih.govnih.govacs.org This can be achieved by activating the amide with an electrophilic reagent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), in the presence of a sulfoxide. nih.govacs.org This generates an α-sulfonium amide intermediate, which can then be converted to the corresponding α-sulfide amide. nih.govacs.org This methodology has been shown to be chemoselective and can be applied to both benzylic and aliphatic amides. nih.govnih.gov Such transformations provide access to α-functionalized amides that can serve as versatile building blocks for further synthetic manipulations. researchgate.net

Protecting Group Manipulations (e.g., N-BOC Deprotection)

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is essential to prevent unwanted side reactions. The tert-butyloxycarbonyl (BOC) group is a commonly employed protecting group for amines due to its stability in various reaction conditions and its relatively mild removal.

The synthesis can proceed by first protecting the amino group of a precursor, followed by other transformations, and finally, the deprotection of the BOC group to yield the free amine. A general strategy involves the N-BOC protection of an amine, followed by amide formation, and subsequent deprotection.

Various methods have been developed for the deprotection of N-BOC groups. A mild and selective method utilizes oxalyl chloride in methanol, which can be performed at room temperature with reaction times ranging from 1 to 4 hours, affording the deprotected amine in high yields. nih.gov Traditional methods often rely on acidic conditions, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. nih.gov For substrates sensitive to strong acids, alternative methods have been explored. For instance, a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid can serve as both the reaction medium and catalyst for N-BOC deprotection, offering a greener alternative with short reaction times.

A general procedure for N-BOC deprotection using a DES is as follows: The N-BOC protected substrate is added to the choline chloride:p-toluenesulfonic acid mixture and stirred at room temperature. Upon completion, the reaction is worked up by adding an aqueous solution of sodium bicarbonate and extracting the product with an organic solvent like ethyl acetate. nih.gov

| Reagent/System | Conditions | Substrate Scope | Ref. |

| Oxalyl chloride/Methanol | Room Temperature, 1-4 h | Aliphatic, aromatic, heterocyclic amines | nih.gov |

| Trifluoroacetic acid (TFA) | Varies | General | wikipedia.org |

| HCl in organic solvent | Varies | General | nih.gov |

| Choline chloride/p-toluenesulfonic acid (DES) | Room Temperature, 10-30 min | Aromatic and aliphatic amines, amino acid esters | nih.gov |

| Sulfuric acid in tBuOAc | Varies | Amino acid and dipeptide substrates | youtube.com |

| Methanesulfonic acid in tBuOAc/CH2Cl2 | Varies | Amino acid and dipeptide substrates | youtube.com |

Hydrogenation and Deacetylation Processes

Hydrogenation is a critical process in the synthesis of amino compounds, often employed for the reduction of precursor functional groups or for the removal of certain types of protecting groups. For instance, a nitro group on the phenyl ring can be reduced to an amino group via catalytic hydrogenation. Similarly, protecting groups such as a benzyl (B1604629) group (Bn) on the nitrogen atom can be cleaved by hydrogenolysis.

The term "deacetylation" in the context of synthesizing the primary amine of this compound typically refers to the hydrolysis of an N-acetyl group (CH₃CO-). An N-acetyl group can be used as a protecting group for the amino functionality. The synthesis could involve the preparation of N-acetyl-2-amino-2-phenylacetamide, followed by the formation of the N-tert-butyl amide, and finally, the removal of the N-acetyl group.

The hydrolysis of the N-acetyl amide bond to release the free amine is generally achieved under acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. youtube.com Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl. etsu.edu The choice between acidic and basic conditions depends on the stability of the rest of the molecule to the reaction conditions. For example, strong basic conditions might be unsuitable if other base-labile functional groups are present.

A manganese-based catalytic system has been reported for the deacetylation of various acetyl amides, providing a metal-catalyzed alternative to traditional hydrolysis methods. researchgate.net The reaction of N-methylacetanilide derivatives with a manganese catalyst and a potassium alkoxide resulted in the corresponding N-methylanilines in good yields. researchgate.net

| Method | Reagents | General Application |

| Acid-catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Water | Cleavage of N-acetyl groups |

| Base-catalyzed Hydrolysis | Strong base (e.g., NaOH, KOH), Water | Cleavage of N-acetyl groups |

| Manganese-catalyzed Deacetylation | Manganese precursor, Potassium alkoxide | Deacetylation of acetyl amides |

Synthesis of N-tert-butyl Derivatives and Analogues

The formation of the N-tert-butyl amide is a key step in the synthesis of the target compound. This can be achieved through several synthetic routes, often starting from 2-amino-2-phenylacetic acid or its derivatives.

One direct approach is the coupling of 2-amino-2-phenylacetic acid (with the amino group appropriately protected, e.g., as an N-BOC derivative) with tert-butylamine. This amide bond formation typically requires the use of a coupling agent to activate the carboxylic acid.

Alternatively, multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. The Ugi reaction, a four-component reaction between a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide, can be adapted for this synthesis. mdpi.com For example, using a protected 2-amino-2-phenylacetic acid, an appropriate aldehyde, tert-butyl isocyanide, and another amine could potentially lead to a precursor that can be converted to the target molecule. The use of α-amino acids in Ugi reactions is a well-established method for generating peptide-like structures. mdpi.com

The Passerini reaction, a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, yields an α-acyloxy amide. wikipedia.org This could also be envisioned as a potential route to a precursor of this compound.

A more classical approach involves the reaction of a reactive derivative of the carboxylic acid, such as an acid chloride, with tert-butylamine. For instance, N-protected 2-amino-2-phenylacetyl chloride could be reacted with tert-butylamine to form the desired amide bond. Subsequent deprotection of the amino group would then yield the final product.

The synthesis of related N-phenylacetamide derivatives has been reported starting from 2-bromo-N-phenylacetamide, where the bromine is displaced by an amine. mdpi.com A similar strategy could be employed by reacting 2-bromo-N-tert-butyl-2-phenylacetamide with an amino source, although this would require the synthesis of the brominated intermediate first.

The table below outlines some potential synthetic strategies for the formation of the N-tert-butyl amide moiety.

| Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

| N-BOC-2-amino-2-phenylacetic acid | tert-butylamine, coupling agent | N-tert-butyl-2-(N-BOC-amino)-2-phenylacetamide | Amide coupling |

| 2-amino-2-phenylacetic acid, aldehyde, amine | tert-butyl isocyanide | Ugi adduct | Ugi Reaction |

| 2-amino-2-phenylacetic acid, aldehyde | tert-butyl isocyanide | Passerini adduct | Passerini Reaction |

| N-protected-2-amino-2-phenylacetyl chloride | tert-butylamine | N-tert-butyl-2-(N-protected-amino)-2-phenylacetamide | Acylation |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Amide Bond Formation Mechanisms

The formation of the central amide bond in 2-amino-N-tert-butyl-2-phenylacetamide is a critical step in its synthesis. This transformation, a condensation reaction between a carboxylic acid (phenylglycine derivative) and an amine (tert-butylamine), is thermodynamically unfavorable and requires activation of the carboxyl group. nih.govresearchgate.net

Several mechanistic strategies exist for this process:

Activation via Acyl Intermediates: The most common laboratory approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). researchgate.net The mechanism proceeds through a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by tert-butylamine (B42293). The attack forms a tetrahedral transition state which subsequently collapses to yield the desired amide and a urea (B33335) byproduct. researchgate.net

ATP-Dependent Enzymatic Mechanisms: In biocatalysis, enzymes known as ATP-grasp ligases can catalyze amide bond formation. nih.govrsc.org These enzymes activate the carboxylic acid by phosphorylating it at the expense of ATP, forming an acyl-phosphate intermediate. rsc.org This activated intermediate is then readily attacked by the amine nucleophile. nih.gov While direct enzymatic synthesis of this specific compound is not widely reported, this mechanism represents a key biocatalytic strategy for forming similar amide bonds. rsc.org

Thioester-Mediated Formation: Another pathway, particularly relevant in non-ribosomal peptide synthesis, involves the formation of an acyl-thioester intermediate. rsc.orgusm.edu The thioester is more reactive than the corresponding carboxylic acid and can undergo aminolysis (reaction with an amine) to form the amide bond. This route offers a milder alternative to traditional coupling reagents. usm.edu

The table below summarizes key intermediates in different amide bond formation pathways.

| Formation Pathway | Activating Agent/Enzyme | Key Reactive Intermediate | Reference |

| Chemical Coupling | EDC/DCC | O-acylisourea | researchgate.net |

| Enzymatic (ATP-Grasp) | ATP-Grasp Ligase | Acyl-phosphate | nih.govrsc.org |

| Thioester Route | CoA Ligase / N-acyltransferase | Acyl-thioester | rsc.org |

Mechanistic Pathways in Multicomponent Reactions Involving Isonitriles

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi reaction, provide a highly efficient and atom-economical route to α-amino amides like this compound. nih.govfrontiersin.org The Ugi four-component reaction (U-4CR) brings together an aldehyde (benzaldehyde), an amine (ammonia or a primary amine), a carboxylic acid (as the final acylating agent, though not directly applicable here), and an isonitrile (tert-butyl isocyanide).

A more direct route to the target compound involves a three-component reaction (U-3CR) using benzaldehyde, ammonia (B1221849), and tert-butyl isocyanide, followed by acylation. The core mechanistic steps are as follows:

Imine Formation: The reaction initiates with the condensation of the aldehyde and the amine to form an imine (or a protonated iminium ion). Lewis acids can be used to catalyze this step by activating the carbonyl component. nih.gov

Nucleophilic Attack by Isonitrile: The nucleophilic carbon of the isocyanide attacks the electrophilic imine carbon. This step generates a highly reactive nitrilium ion intermediate. nih.govbeilstein-journals.org

Intermediate Trapping: In the classical Ugi reaction, a carboxylate anion would attack the nitrilium ion. beilstein-journals.org In syntheses leading to α-amino amides, subsequent hydrolysis of an intermediate can yield the final product. The interception of the nitrilium intermediate by a nucleophile is the crucial bond-forming event that constructs the core scaffold. nih.gov The process culminates in an intramolecular rearrangement (Mumm rearrangement) to yield a stable bis-amide product in the classic Ugi reaction. beilstein-journals.org

This convergent reaction pathway allows for the rapid assembly of complex molecules from simple starting materials in a single pot. nih.gov

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in directing the outcome and improving the efficiency of reactions producing or involving this compound.

Enzyme Catalysis: Biocatalysts offer high selectivity. For instance, lipases can be used for the kinetic resolution of amines via selective acylation, and engineered ATP-grasp enzymes or elements of nonribosomal peptide synthetases (NRPS) can construct the amide bond with high fidelity. rsc.org The enzyme's active site provides a controlled environment that positions the reactants optimally, lowering the activation energy and dictating stereoselectivity. nih.gov

Photocatalysis: Semiconductor photocatalysts like TiO₂ have been shown to catalyze the synthesis of α-amino substituted amides through a three-component coupling of a tertiary amine, an isocyanide, and water. rsc.org The mechanism involves the photocatalytic generation of an iminium cation from the amine, which is then attacked by the isocyanide. rsc.org

Bases in Electrophilic Activation: In reactions involving the activation of the amide itself (see Section 3.5), non-nucleophilic organic bases like quinoline (B57606) or 2-fluoropyridine (B1216828) are essential. acs.orgresearchgate.net They facilitate the deprotonation of intermediates to form highly electrophilic species such as keteniminium ions. nih.gov

The following table outlines the function of various catalysts and reagents.

| Catalyst/Reagent | Reaction Type | Mechanistic Role | Reference |

| Lewis Acids (e.g., TiCl₄) | Ugi Reaction | Activation of carbonyl for imine formation | nih.gov |

| Lipase | Amide Formation | Kinetic resolution via selective acylation | rsc.org |

| TiO₂ (Photocatalyst) | Three-component coupling | Generation of iminium cation intermediate | rsc.org |

| Quinoline | Electrophilic Amide Activation | Deprotonation to form reactive intermediates | acs.org |

Analysis of Reaction Intermediates and Transition States

The progression of a chemical reaction is defined by the energy landscape of its intermediates and transition states. solubilityofthings.com In the synthesis of this compound, several key transient species dictate the reaction pathway and rate.

Tetrahedral Intermediates: During amide bond formation via either chemical coupling or enzymatic means, a central tetrahedral intermediate is formed. nih.gov This occurs when the amine nucleophile attacks the activated carbonyl carbon. The stability and subsequent collapse of this intermediate are often the rate-determining steps of the reaction. nih.gov For example, in enzymatic hydrolysis, the breakdown of a zwitterionic tetrahedral intermediate is the rate-limiting step. nih.gov

Nitrilium and Keteniminium Ions: In Ugi-type reactions, the nitrilium ion is the key intermediate formed after the isocyanide adds to the imine. nih.gov In reactions involving electrophilic activation of a pre-formed N-tert-butyl-2-phenylacetamide, treatment with an agent like triflic anhydride (B1165640) can generate a highly reactive keteniminium ion . nih.gov These intermediates are powerful electrophiles that readily react with various nucleophiles. nih.gov

Transition States (TS): The transition state is the highest energy point on the reaction coordinate between reactants and intermediates. solubilityofthings.com Its structure determines the activation energy and, consequently, the reaction rate. For instance, in enzymatic amide bond hydrolysis, the transition state is stabilized by hydrogen bonding with active site residues (e.g., Asp and His), thereby lowering the activation energy. nih.gov Analyzing the structure of these transient states is crucial for understanding reaction kinetics and designing effective catalysts. researchgate.net

Studies on Electrophilic Amide Activation

Amides are generally unreactive carbonyl compounds due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.govrsc.org Electrophilic activation strategies are employed to overcome this inherent stability and functionalize the amide.

A powerful method involves the use of trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O). nih.gov The mechanism proceeds as follows:

O-Sulfonylation: The oxygen atom of the amide carbonyl, being the most nucleophilic site, attacks the triflic anhydride. This forms a highly activated iminium triflate intermediate. nih.gov

Formation of Reactive Species: For a tertiary amide like an N-substituted this compound, deprotonation at the α-carbon by a hindered base (e.g., quinoline) generates a highly electrophilic keteniminium ion . acs.orgnih.gov

Nucleophilic Interception: This keteniminium ion can be intercepted by a wide range of nucleophiles. For example, reaction with alkyl azides leads to the formation of cyclized amidinium triflates or oxazines after extrusion of nitrogen gas. nih.gov

This activation transforms the typically inert amide into a versatile electrophilic building block, enabling transformations that are otherwise inaccessible. researchgate.netrsc.org

Conformational Influences on Reaction Pathways (e.g., Intramolecular Hydrogen Bonding)

The three-dimensional structure and conformation of this compound can significantly influence its reactivity. The presence of both a hydrogen bond donor (the primary amine) and acceptor (the amide carbonyl oxygen) within the same molecule allows for the possibility of intramolecular hydrogen bonding.

Such an interaction can have several mechanistic consequences:

Stabilization of Conformations: Intramolecular hydrogen bonding can lock the molecule into a preferred conformation. This conformational rigidity can influence the stereochemical outcome of subsequent reactions by dictating the trajectory of incoming reagents.

Modulation of Reactivity: The hydrogen bond can decrease the nucleophilicity of the carbonyl oxygen and the basicity of the amino group. This can affect reactions that rely on these functional groups. For instance, in the hydrolysis of related amino acid tert-butyl esters, intramolecular hydrogen bonding has been suggested to play a role in the reaction rate at neutral pH. usm.edu

Directing Cyclization Reactions: Studies on similar 2-(alkylamino)acetamides have shown that preferred conformations thermodynamically favor their transformation into corresponding morpholin-2-ones. researchgate.net A conformation stabilized by hydrogen bonding could pre-organize the molecule for an intramolecular cyclization reaction, thereby lowering the activation energy for that specific pathway.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The methine proton (CH) attached to the chiral center is expected to resonate as a singlet or a narrowly split multiplet. The protons of the primary amine (NH₂) would likely produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. A characteristic singlet for the nine equivalent protons of the tert-butyl group would be observed in the upfield region, typically around δ 1.3 ppm. The amide proton (NH) is expected to show a signal that can vary in chemical shift and may exhibit coupling to the methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide is expected to have a chemical shift in the downfield region, typically around 170-175 ppm. The carbons of the phenyl ring would generate signals in the aromatic region (approximately 125-140 ppm). The quaternary carbon of the tert-butyl group is predicted to appear around 50-60 ppm, while the methyl carbons of this group would be found further upfield. The chiral methine carbon would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-amino-N-tert-butyl-2-phenylacetamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-CH | 7.2-7.4 (m) | 125-140 |

| Chiral-CH | ~4.5-5.0 (s) | ~55-65 |

| NH₂ | Variable (br s) | - |

| Amide-NH | Variable (s) | - |

| tert-Butyl C(CH₃)₃ | - | ~50-60 |

| tert-Butyl C(CH₃)₃ | ~1.3 (s) | ~28-30 |

| Carbonyl C=O | - | ~170-175 |

Note: These are predicted values based on analogous structures and may vary from experimental data.

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, between the amide NH and the chiral CH. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the direct one-bond and longer-range two- to three-bond correlations between protons and carbons, respectively. This would allow for the definitive assignment of all atoms in the molecular structure. For stereochemical assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to identify through-space interactions between protons, which can provide insights into the preferred conformation and relative stereochemistry of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum of an amide, the molecular ion peak (M⁺) may be observed, although it can be weak for some structures. nist.gov For this compound, the molecular ion would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence.

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for amides include α-cleavage adjacent to the carbonyl group and the nitrogen atom. For the target molecule, characteristic fragments could arise from the loss of the tert-butyl group, the amino group, or cleavage of the bond between the chiral carbon and the phenyl group. The observation of a prominent peak corresponding to the tert-butyl cation (m/z 57) would be a strong indicator of this structural feature.

Table 2: Potential Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₂H₁₈N₂O]⁺ | 206 |

| [M - C₄H₉]⁺ | [C₈H₉N₂O]⁺ | 149 |

| [C₆H₅CHNH₂]⁺ | Phenylaminomethyl cation | 106 |

| [C₄H₉]⁺ | tert-Butyl cation | 57 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

X-ray Crystallography for Absolute Configuration and Detailed Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be invaluable.

The resulting crystal structure would definitively establish the R or S configuration at the chiral center. Furthermore, it would reveal the preferred conformation of the molecule in the solid state, including the torsion angles and the spatial arrangement of the phenyl, amino, and N-tert-butylacetamide groups. This detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity.

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine and the secondary amide would appear in the region of 3200-3500 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong absorption in the range of 1630-1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching vibrations, would likely be observed around 1510-1570 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the tert-butyl group would be seen just below 3000 cm⁻¹. The C-N stretching vibration would also give rise to a characteristic band. For a similar compound, N-butyl-2-phenylacetamide, a strong C=O stretching band is observed at 1645 cm⁻¹, and an N-H bending absorption is seen at 1597 cm⁻¹. researchgate.net

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine & Amide) | Stretch | 3200-3500 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | <3000 |

| C=O (Amide I) | Stretch | 1630-1680 |

| N-H (Amide II) | Bend | 1510-1570 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-N | Stretch | ~1300-1400 |

Theoretical Chemistry and Computational Studies

Molecular Modeling and Docking Studies of Analogues

Molecular modeling and docking studies are pivotal in understanding how a ligand interacts with its biological target. For analogues of 2-amino-N-tert-butyl-2-phenylacetamide, such as the 2-amino-N-phenylacetamide series of Slack potassium channel inhibitors, these computational techniques have been instrumental. nih.gov Molecular docking experiments are frequently carried out to elucidate the mechanism of action of active compounds within a series. nih.gov

These in silico studies help to visualize the binding interactions of molecules with their target proteins, and the results often correlate well with in vivo activity. nih.gov For instance, in the development of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogues, molecular docking was used to confirm their interaction with the COX-2 enzyme. nih.gov Similarly, for the 2-amino-N-phenylacetamide chemotype, modeling would be used to predict how modifications to the phenyl ring, the acetamide (B32628) linker, or the N-alkyl group influence binding affinity and selectivity for a specific target.

The primary goal of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This prediction reveals the specific binding mode and helps in calculating the binding affinity. The interaction potential is determined by summing the energies of various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target's binding site. mdpi.com

For a series of related compounds, clustering docked conformations based on binding free energy values helps in ranking potential analogues. mdpi.com The analysis can identify key amino acid residues that form crucial interactions. For example, studies on other acetamide derivatives have shown how hydrophobic and hydrogen bond interactions lead to the identification of active binding sites of target proteins. researchgate.net In the case of 2-amino-N-phenylacetamide analogues targeting the Slack potassium channel, docking would predict which residues within the channel's pore are critical for the binding and inhibitory activity of the compounds. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method to optimize molecular geometry and calculate various electronic properties. researchgate.netdergipark.org.tr These calculations can determine important bond lengths and angles, which can then be compared with experimental data if available. nih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govchalcogen.ro A smaller energy gap suggests that a molecule is more reactive and can engage more readily in chemical reactions. dergipark.org.tr For this compound, DFT calculations would map the distribution of the HOMO and LUMO orbitals, indicating the likely sites for electron donation and acceptance, respectively.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's electronic properties. nih.govresearchgate.net

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table presents theoretical quantum chemical parameters that can be derived from HOMO and LUMO energies calculated via methods like DFT. researchgate.netnih.govresearchgate.net

Conformational Analysis via Computational Methods (e.g., Molecular Mechanics)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods, particularly molecular mechanics (MM), are efficient tools for exploring the conformational landscape of a molecule. bsu.byscispace.com The initial geometry of a molecule can be computed using MM methods to find a low-energy starting structure for more advanced calculations. bsu.by

For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the phenyl-C, C-C, and C-N bonds), there are numerous possible conformations. Computational conformational searches are used to identify the most stable, low-energy conformers. researchgate.net Understanding the preferred conformation is essential because the three-dimensional shape of a molecule dictates how it can fit into a receptor's binding site, thereby influencing its biological activity.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. biomolther.org For the 2-amino-N-phenylacetamide chemical class, SAR studies have been conducted to optimize their potency as Slack potassium channel inhibitors. nih.govnih.gov

These studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified, and the resulting activity is measured. Research on 2-amino-N-phenylacetamide inhibitors revealed that the series has a "flat SAR," meaning that many significant structural modifications led to a loss of activity. nih.govnih.gov However, more subtle changes resulted in compounds with retained or slightly improved activity and selectivity. nih.gov

Key findings from SAR studies on the 2-amino-N-phenylacetamide scaffold, exemplified by the hit compound VU0606170, can be summarized as follows:

| Modified Region | Substitution | Effect on Activity |

| Phenyl Ring (attached to acetamide) | Introduction of various substituents (e.g., chloro, methyl) | Generally led to a decrease or loss of activity. |

| Amine Group | Alkylation or other modifications | Often resulted in reduced potency. |

| N-Phenyl Group | Substitution at ortho, meta, or para positions | Minor changes were tolerated; significant changes were detrimental. |

| Acetamide Linker | Altering the linker length or rigidity | Typically unfavorable for activity. |

This table is a representative summary based on SAR findings for the 2-amino-N-phenylacetamide class, indicating a sensitive pharmacophore. nih.govnih.gov

Investigations of Molecular Electrostatic Potential and Thermodynamic Properties

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color code to indicate different potential regions. researchgate.net

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. nih.gov

Blue Regions: Indicate positive electrostatic potential, electron-poor areas, and are favorable for nucleophilic attack. These are typically located around hydrogen atoms, especially those attached to electronegative atoms. nih.gov

For this compound, an MEP map would highlight the negative potential around the carbonyl oxygen and the positive potential around the amine and amide hydrogens, providing a visual guide to its intermolecular interaction sites.

In addition to MEP, computational methods can predict various thermodynamic parameters of a molecule at different temperatures, including entropy, heat capacity, and enthalpy. researchgate.net

Non-Covalent Interaction (NCI) Analysis for Intramolecular and Intermolecular Forces

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions both within a single molecule (intramolecular) and between different molecules (intermolecular). jussieu.frnih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for molecular conformation, crystal packing, and ligand-receptor binding. mdpi.comscielo.org.mx

The NCI method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). jussieu.frmdpi.com By plotting the reduced density gradient against the electron density, regions of non-covalent interaction can be identified as spikes in the low-density, low-gradient region of the plot. nih.gov These interactions are then visualized in 3D space as isosurfaces, which are color-coded to distinguish their nature:

Blue Isosurfaces: Indicate strong, attractive interactions like hydrogen bonds.

Green Isosurfaces: Represent weaker, delocalized interactions such as van der Waals forces.

Red Isosurfaces: Signify repulsive interactions or steric clashes.

For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the amine and carbonyl groups, which would stabilize certain conformations. It would also be instrumental in analyzing the specific forces at play when the molecule docks into a protein's binding pocket. researchgate.net

Applications and Future Directions in Organic Synthesis

Utility as Chiral Building Blocks for Complex Target Molecules

Amino acids and their derivatives are fundamental chiral building blocks in asymmetric synthesis, serving as versatile starting materials for a wide array of enantiopure compounds. researchgate.net These building blocks are crucial in the construction of complex molecules, particularly those with biological activity in the pharmaceutical and agrochemical sectors. researchgate.net The chirality inherent in molecules like 2-amino-N-tert-butyl-2-phenylacetamide is essential because biological targets, such as receptors and enzymes, are themselves chiral, requiring a precise stereochemical match for effective interaction.

The use of such chiral synthons allows for the creation of intricate molecular frameworks with a high degree of stereochemical control. ethz.ch Researchers utilize these pre-existing stereocenters to build up more complex structures, avoiding the need for often challenging asymmetric reactions later in a synthetic sequence. The phenyl and tert-butyl groups on the acetamide (B32628) structure provide steric and electronic properties that can be exploited to influence the stereochemical outcome of subsequent reactions, making it a valuable intermediate for synthesizing natural products and new drug candidates.

Precursors for Other Classes of Amino Carbonyl Compounds (e.g., α-Amino Aldehydes and Ketones)

The α-amino amide structure of this compound serves as a stable precursor that can be chemically transformed into other important classes of amino carbonyl compounds. The conversion of α-amino acids and their derivatives into α-amino ketones is a significant transformation in synthetic chemistry, as the α-amino ketone motif is a key structural element in many medicinal compounds. researchgate.net

Methodologies for these transformations are actively being developed. For instance, a common strategy involves the controlled reduction of the amide or a corresponding activated carboxylic acid derivative to an α-amino aldehyde. This aldehyde can then be reacted with organometallic reagents to furnish α-amino ketones. The stability of the N-tert-butyl group can provide protection during these transformations, preventing unwanted side reactions. The development of novel synthetic protocols continues to expand the utility of amino amides as precursors for these valuable synthons. researchgate.net

Development of Advanced Pharmaceutical and Agrochemical Intermediates

The phenylacetamide scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives are investigated for various therapeutic applications. Aromatic α-aminoazaheterocycles, which can be synthesized from amino acid derivatives, are considered promising building blocks for the discovery of novel molecules in the drug and agrochemical industries. nih.gov The structural components of this compound make it an attractive starting point for creating libraries of compounds for high-throughput screening.

By modifying the phenyl ring, the amino group, or the tert-butyl substituent, chemists can systematically alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, to optimize its biological activity. This strategic modification is central to the development of advanced intermediates tailored for specific pharmaceutical or agrochemical targets. For example, derivatives of phenylacetamide have been explored for their potential analgesic and anti-inflammatory activities. googleapis.com

Design and Synthesis of Structurally Novel Amide Derivatives with Tailored Properties

The core structure of this compound is a versatile template for designing and synthesizing new amide derivatives with specific, tailored properties. nih.govnih.gov By introducing different functional groups onto the aromatic ring or by modifying the amide substituents, researchers can fine-tune the molecule's electronic and steric characteristics to achieve desired outcomes, such as enhanced biological activity or improved material properties.

Recent research has focused on synthesizing novel series of N-substituted phenylacetamide derivatives and evaluating their biological potential. For instance, studies have explored new aurone (B1235358) derivatives bearing acetamido groups for antimicrobial activity and N-phenylacetamide derivatives containing thiazole (B1198619) moieties as potential antibacterial agents against plant pathogens. nih.govnih.gov This highlights the adaptability of the amide scaffold in medicinal and materials chemistry.

Table 1: Examples of Synthesized Phenylacetamide Derivatives and Their Studied Properties This table is interactive. You can sort and filter the data.

| Base Scaffold | Derivative Class | Modification | Target Property |

|---|---|---|---|

| Phenylacetamide | Aurone Derivatives | Addition of acetamido groups to aurone A-ring | Antimicrobial Activity |

| Phenylacetamide | Thiazole Derivatives | Introduction of 4-arylthiazole moieties | Antibacterial (Agrochemical) |

| Phenylacetamide | Benzimidazolylthio-acetamides | Reaction with 2-mercaptobenzimidazole | Antidepressant Activity |

These synthetic efforts often involve multi-step reaction sequences, starting with functionalized phenylacetic acids or anilines to build the desired molecular complexity. nih.govplos.org

Exploration of Novel Catalytic Systems for Efficient Amide Bond Formation

The synthesis of amides is a cornerstone of organic and medicinal chemistry, and the development of efficient and sustainable methods for amide bond formation is a continuous area of research. The synthesis of N-substituted amides like this compound can be achieved through various methods, and research is ongoing to find more effective catalytic systems.

One promising approach is the catalytic amidation of nitriles with amines in the presence of water, which offers a straightforward route to secondary and tertiary amides. researchgate.net Ruthenium catalysts have been shown to be effective for this transformation. Another area of exploration is the use of heterogeneous catalysts for transamidation reactions, which involve the exchange of the amine component of an existing amide. These catalysts offer advantages such as high efficiency, mild reaction conditions, and reusability, contributing to greener synthetic processes. researchgate.net The development of novel catalysts, including those based on copper complexes, for the direct conversion of nitriles to N-substituted amides represents a significant advancement in simplifying the synthesis of these valuable compounds. researchgate.net

Q & A

Q. What are the validated synthetic routes for 2-amino-N-tert-butyl-2-phenylacetamide, and how can purity be optimized during synthesis?

A robust synthesis involves nucleophilic substitution or amide coupling. For example, analogous acetamides are synthesized via refluxing precursors (e.g., 2-chloroacetamides) with tert-butylamine in a toluene/water mixture, monitored by TLC (hexane:ethyl acetate = 9:1). Post-reaction, solvent removal under reduced pressure and crystallization (ethanol) enhance purity . Optimization includes adjusting reaction time (5–7 hours) and stoichiometric ratios (1:1.5 substrate:amine). Sodium azide or tert-butylamine derivatives may substitute depending on reactivity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and functional groups, while Mass Spectrometry (MS) confirms molecular weight. For example, the tert-butyl group’s singlet in ¹H NMR (~1.4 ppm) and phenyl protons (7.2–7.5 ppm) are diagnostic. High-performance liquid chromatography (HPLC) with UV detection (>95% purity) and melting point analysis further validate purity .

Q. How can researchers assess the compound’s bioactivity in preliminary pharmacological studies?

Use receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition assays (e.g., fluorogenic substrates). For acetamide derivatives, IC₅₀ values are determined via dose-response curves. Cell viability assays (MTT or resazurin) evaluate cytotoxicity, while in vivo pain models (e.g., rodent tail-flick test) assess analgesic potential, as seen in structurally related phenylacetamides .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

Contradictions may arise from assay sensitivity or off-target effects. Cross-validate findings using orthogonal methods:

- In silico docking : Predict binding affinities to receptors (e.g., μ-opioid receptors) via tools like AutoDock Vina.

- Metabolic stability assays : Liver microsome studies identify rapid degradation masking in vitro activity.

- Species-specific receptor profiling : Compare human vs. rodent receptor isoforms .

Integrate computational feedback (quantum mechanics/molecular mechanics) to refine hypotheses iteratively .

Q. How can reaction conditions be optimized for scalable synthesis while minimizing waste?

Adopt green chemistry principles:

- Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME), a safer alternative.

- Catalysis : Use immobilized lipases or transition-metal catalysts (e.g., Pd/C) for atom economy.

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce byproducts .

Process Analytical Technology (PAT) tools, like inline FTIR, monitor real-time conversion to reduce batch variability .

Q. What advanced computational methods predict the compound’s pharmacokinetic and toxicological profiles?

- ADMET prediction : Tools like SwissADME or ProTox-II estimate absorption, CYP450 inhibition, and hepatotoxicity.

- Molecular dynamics simulations : Model blood-brain barrier permeability (e.g., using CHARMM force fields).

- QSAR models : Corrogate structural descriptors (e.g., logP, polar surface area) with in vivo clearance data .

Q. How do stereochemical variations (e.g., enantiomers) impact biological activity?

Chiral HPLC or SFC separates enantiomers. For example, (R)- vs. (S)-configurations in phenylacetamides show divergent receptor binding (e.g., 10-fold differences in opioid receptor affinity). Circular dichroism (CD) spectroscopy validates configurations, while enantioselective synthesis (e.g., chiral auxiliaries) ensures purity .

Methodological Challenges

Q. What experimental designs address low yields in amide bond formation?

Employ Design of Experiments (DoE) to screen variables:

Q. How can researchers mitigate batch-to-batch variability in biological assays?

Q. What interdisciplinary approaches enhance mechanistic understanding of the compound’s activity?

Combine cryo-EM for receptor-ligand complex visualization, metabolomics (LC-MS) to map downstream pathways, and CRISPR-Cas9 knockouts to confirm target involvement. For example, phenylacetamide derivatives were linked to TRPV1 modulation via calcium imaging in KO neurons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.